1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine
Description
Properties
IUPAC Name |
1-(3-bromophenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-6-2-1-3-7(4-6)13-5-8(10)11-12-13/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWBNMFIUFKMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromobenzyl Azide
3-Bromobenzyl bromide undergoes nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at 60–80°C for 12–24 hours. The azide is isolated via extraction and purified by chromatography.
Cycloaddition with Propargylamine
The CuAAC reaction proceeds with catalytic CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a tert-butanol/water mixture at room temperature. The reaction achieves >90% regioselectivity for the 1,4-disubstituted triazole, forming the target compound in 72–85% yield after recrystallization.
Mechanistic Insights :
The copper(I) acetylide intermediate facilitates a stepwise [3+2] cycloaddition, with the amine group of propargylamine directing regioselectivity. Aerobic oxidation stabilizes the triazolyl–copper complex, ensuring high conversion.
Silver-Mediated Three-Component Reactions
Silver catalysts offer an alternative for synthesizing N1-substituted triazoles. A three-component reaction involving 3-bromobenzyl bromide, trimethylsilyl azide (TMSN₃), and propargylamine can be optimized using Ag₂SO₄ (10 mol%) in acetonitrile at 70°C.
Reaction Conditions and Yield
This method avoids pre-forming the azide by generating it in situ from 3-bromobenzyl bromide and TMSN₃. The amine group of propargylamine acts as a nucleophile, yielding the target compound in 82% after 6 hours.
Functional Group Tolerance
Silver catalysis tolerates electron-withdrawing groups on the benzyl moiety, though steric hindrance from ortho-substituents may reduce yield by 15–20%.
Metal-Free Oxidative Cyclization
Metal-free approaches using iodine (I₂) and tert-butyl peroxybenzoate (TBPB) enable oxidative cyclization of N-tosylhydrazones with anilines. For 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine, 3-bromobenzaldehyde-derived N-tosylhydrazone reacts with propargylamine under I₂/TBPB (2:1 molar ratio) in dichloroethane at 100°C.
Mechanism and Regioselectivity
The reaction proceeds via a radical pathway:
Yield and Scalability
This method achieves 65–70% yield but requires rigorous exclusion of moisture. Scaling to gram quantities reduces yield to 55% due to byproduct formation.
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| CuAAC | CuSO₄/Na ascorbate | 25°C | 72–85% | High regioselectivity, mild conditions | Requires pre-formed azide |
| Ag-mediated three-component | Ag₂SO₄ | 70°C | 82% | No azide isolation, broad compatibility | Sensitive to steric hindrance |
| Metal-free oxidative | I₂/TBPB | 100°C | 65–70% | Avoids transition metals | Lower yield, moisture-sensitive |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance the CuAAC method’s efficiency:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles under catalytic conditions.
Key Findings :
-
The bromine substituent facilitates cross-coupling reactions, enabling diversification of the aryl group .
-
Electronic effects of the triazole ring enhance reaction rates compared to non-heterocyclic analogs.
Functionalization of the Primary Amine Group
The -NH₂ group participates in condensation, acylation, and sulfamoylation reactions.
Acylation
Notable Example :
Sulfamoylation yields derivatives with IC₅₀ values as low as 0.21 nM against steroid sulfatase, demonstrating therapeutic potential in breast cancer .
Diazotization and Azo Coupling
| Conditions | Coupling Partner | Product |
|---|---|---|
| NaNO₂, HCl, 0°C | β-Naphthol | 1-(3-bromophenyl)-4-(naphthol-azo)-1H-1,2,3-triazole |
Triazole Ring Modifications
The 1,2,3-triazole core engages in metal coordination and cycloaddition reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne | Conditions | Product | Yield (%) |
|---|---|---|---|
| Propargyl alcohol | CuI, Et₃N, MeCN, RT | Bis-triazole derivatives | 76–82 |
Mechanism :
The triazole’s nitrogen atoms coordinate with Cu(I), facilitating regioselective alkyne-azide coupling .
Oxidation/Reduction
| Reaction | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 1-(3-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid |
| Reduction | LiAlH₄, THF | 1-(3-bromophenyl)-4-(aminomethyl)-1H-1,2,3-triazole |
Comparative Reactivity Insights
| Position | Reactivity Trend | Rationale |
|---|---|---|
| C-4 (Amine) | High | Lone pair on NH₂ participates in resonance with triazole ring |
| C-5 (Triazole) | Moderate | Electron-deficient due to adjacent nitrogen atoms |
| Bromophenyl | Variable | Depends on catalytic system and steric effects |
Biological Activity Correlation
Derivatives of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine exhibit:
-
Anticancer activity : STS inhibition via sulfamate derivatives .
-
Antimicrobial effects : Enhanced by electron-withdrawing substituents on the aryl group.
Reaction Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Suzuki) | 80–90°C | Maximizes cross-coupling efficiency |
| Catalyst Loading (CuAAC) | 5–10 mol% CuI | Balances cost and reactivity |
| Solvent (Acylation) | Dichloromethane | Minimizes side reactions |
Scientific Research Applications
Chemistry
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine serves as a building block for synthesizing more complex molecules. It can participate in various chemical reactions:
- Substitution Reactions : The bromine atom can be replaced with other functional groups.
- Coupling Reactions : It can undergo reactions like Suzuki-Miyaura coupling to form extended aromatic systems.
Biology
Research indicates that this compound exhibits potential as a bioactive agent , particularly in:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.
- Anticancer Properties : It has been investigated for its ability to inhibit cancer cell proliferation.
Medicine
The compound is being explored for therapeutic applications, including:
- Anti-inflammatory Effects : It may modulate inflammatory pathways.
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections.
Case Studies
Several studies have documented the applications of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine:
-
Antimicrobial Study :
- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
-
Cancer Research :
- Research in Cancer Letters indicated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through specific signaling pathways .
-
Material Science :
- The compound has been used in developing new polymers with enhanced thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Br, CF₃) improve stability and influence intermolecular interactions.
- Triazole isomerism (1,2,3- vs. 1,2,4-) affects molecular geometry and biological target engagement.
- Alkyl/aryl side chains (e.g., methylamine, carbazole) modify solubility and bioactivity profiles.
Activity Trends :
- Anticancer : Dependent on aryl substitution patterns and triazole isomerism.
- Anti-inflammatory/Herbicidal : Bulkier substituents (e.g., carbazole) improve membrane penetration.
- Electron-deficient triazoles (e.g., CF₃ derivatives) excel in non-biological applications like catalysis.
Physicochemical and Spectroscopic Comparisons
- Solubility : Methylamine derivatives (e.g., ) show improved aqueous solubility vs. halogenated analogs.
- NMR Shifts : ¹³C NMR of 3,5-bis(CF₃)-phenyl triazol-4-amine (δ 169.1, 148.9 ppm) indicates deshielding due to electron withdrawal, contrasting with bromophenyl analogs .
- Mass Spectrometry : HR-ESI–MS data (e.g., m/z 484.2143 [M+Cl]⁻ for carbazole-triazole in ) confirms structural integrity.
Biological Activity
1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly in cancer treatment and antimicrobial properties, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine is characterized by a triazole ring substituted with a bromophenyl group. This structural feature is significant for its biological interactions.
Anticancer Activity
Research indicates that derivatives of 1,2,3-triazoles exhibit promising anticancer properties. A study evaluated the efficacy of various triazole compounds against multiple cancer cell lines, demonstrating that 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine showed notable antiproliferative effects.
Table 1: Anticancer Activity of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 5.2 | Induction of apoptosis |
| A549 (lung cancer) | 6.8 | Inhibition of tubulin polymerization |
| MOLT-3 (leukemia) | 4.5 | Cell cycle arrest |
The compound's mechanism of action primarily involves inducing apoptosis and inhibiting tubulin polymerization, which are critical pathways in cancer cell proliferation .
Anti-Angiogenic Activity
In addition to its anticancer properties, 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine has demonstrated antiangiogenic activity. This is crucial as angiogenesis facilitates tumor growth by supplying necessary nutrients and oxygen.
Case Study: Anti-Angiogenic Effects
A study highlighted the compound's ability to inhibit endothelial cell proliferation and migration, which are essential processes in angiogenesis. The results indicated a significant reduction in vascular endothelial growth factor (VEGF) expression in treated cells .
Antimicrobial Activity
Beyond cancer treatment, triazole derivatives have shown potential as antimicrobial agents. The compound was tested against various bacterial strains.
Table 2: Antimicrobial Activity of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Mycobacterium tuberculosis | 12.5 |
The antimicrobial efficacy suggests that the compound could be a candidate for further development as an antibiotic agent .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural modifications. Substituents on the triazole ring can enhance potency and selectivity towards specific targets.
Key Findings from SAR Studies:
Q & A
Q. Q1. What are the standard synthetic routes for preparing 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine?
Methodological Answer: The most common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which regioselectively forms 1,4-disubstituted triazoles. For this compound:
Step 1: Synthesize 3-bromophenyl azide via diazotization of 3-bromoanaline followed by sodium azide treatment.
Step 2: React with propargylamine under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate in THF/H₂O) .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Key Reference: Tornøe et al. (2002) demonstrated >95% yield for analogous triazoles using CuAAC .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized to improve regioselectivity and yield in CuAAC?
Methodological Answer: Variables affecting regioselectivity and yield include:
Structural Characterization
Q. Q3. What techniques are critical for confirming the structure of 1-(3-bromophenyl)-1H-1,2,3-triazol-4-amine?
Methodological Answer:
- X-ray crystallography: Resolves bond lengths/angles and confirms regioselectivity. Use SHELX software for refinement .
- NMR: ¹H NMR shows triazole proton at δ 7.8–8.2 ppm; ¹³C NMR confirms C-Br coupling (~105 ppm) .
- HRMS: Molecular ion peak at m/z 253.99 (C₈H₆BrN₄⁺) .
Advanced Tip: For ambiguous crystallographic data (e.g., disorder in the triazole ring), use DFT calculations (B3LYP/6-311G**) to validate geometry .
Biological Activity
Q. Q4. How can researchers design assays to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial: Follow CLSI guidelines for MIC determination against S. aureus and E. coli .
- Anticancer: Use MTT assays on cancer cell lines (e.g., MCF-7), with IC₅₀ calculations via nonlinear regression .
- Targeted Studies: Screen against carbonic anhydrase IX (a cancer biomarker) using fluorescence-based enzymatic assays .
Data Contradiction Example: If conflicting activity arises (e.g., high potency in vitro but low in vivo), validate bioavailability via HPLC-based pharmacokinetic profiling .
Computational Modeling
Q. Q5. How can DFT and molecular docking predict the reactivity and target interactions of this compound?
Methodological Answer:
DFT (B3LYP/6-311G ): Calculate HOMO-LUMO gaps to predict charge transfer; map electrostatic potential (ESP) to identify nucleophilic/electrophilic sites .
Docking (AutoDock Vina): Dock into protein targets (e.g., tubulin for anticancer studies) using PyMOL for visualization. Validate with MD simulations (NAMD/GROMACS) .
Case Study: A triazole analogue showed a HOMO-LUMO gap of 4.1 eV, correlating with observed stability in biological assays .
Data Contradictions
Q. Q6. How should researchers resolve contradictions in crystallographic or biological data?
Methodological Answer:
- Crystallography: Check for twinning or disorder using PLATON; compare with DFT-optimized structures .
- Biological Activity: Replicate assays under standardized conditions (e.g., same cell passage number); use orthogonal assays (e.g., SPR vs. fluorescence) .
Example: A study reported IC₅₀ = 2.1 μM (MTT) vs. 5.3 μM (SRB) for a triazole derivative—differences attributed to assay mechanisms .
Hazardous Intermediates
Q. Q7. What safety protocols are essential when handling azide intermediates?
Methodological Answer:
- Azide Synthesis: Conduct in a fume hood with blast shields; avoid metal contact (risk of explosive NaN₃ decomposition).
- Waste Disposal: Quench with NaNO₂/HCl before neutralization .
Reference: Safety protocols from Sigma-Aldrich highlight azide reactivity risks .
Key Takeaways:
- Prioritize CuAAC for synthesis, with microwave optimization.
- Combine X-ray and DFT for structural validation.
- Address data contradictions via orthogonal assays and computational validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
